molecular formula C16H13ClN2O2S B14325671 (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate CAS No. 104030-01-5

(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate

Cat. No.: B14325671
CAS No.: 104030-01-5
M. Wt: 332.8 g/mol
InChI Key: ZAUVHMZXVWHWNU-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorophenyl group and a carbamate moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with 2-chlorobenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbamate group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agriculture.

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell division and growth, leading to the disruption of cellular processes. This inhibition results in the suppression of microbial growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler derivative with similar biological activities.

    Benzoxazole: A structurally related compound with an oxygen atom in place of sulfur.

    Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.

Uniqueness

(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, chlorophenyl group, and N-methylcarbamate moiety. This unique structure imparts specific biological activities and chemical reactivity, making it valuable in various applications.

Properties

CAS No.

104030-01-5

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

[1,3-benzothiazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H13ClN2O2S/c1-18-16(20)21-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)22-15/h2-9,14H,1H3,(H,18,20)

InChI Key

ZAUVHMZXVWHWNU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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